![molecular formula C17H20N4O6S B11499513 ethyl 5-acetyl-4-methyl-2-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophene-3-carboxylate](/img/structure/B11499513.png)

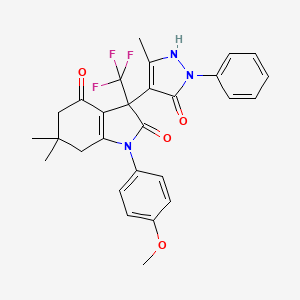

ethyl 5-acetyl-4-methyl-2-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl-5-Acetyl-4-methyl-2-{[4-(4-Nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophen-3-carboxylat ist eine komplexe organische Verbindung, die zur Klasse der Thiophenderivate gehört. Thiophenderivate sind für ihre vielfältigen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen bekannt, darunter die medizinische Chemie und die Materialwissenschaft.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-5-Acetyl-4-methyl-2-{[4-(4-Nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophen-3-carboxylat umfasst mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Der allgemeine Syntheseweg umfasst die folgenden Schritte:

Bildung des Thiophenrings: Der Thiophenring wird typischerweise durch eine Cyclisierungsreaktion synthetisiert, die einen geeigneten Vorläufer, wie z. B. ein 1,4-Diketon oder ein 1,4-Dion, in Gegenwart einer Schwefelquelle beinhaltet.

Einführung der Acetyl- und Methylgruppen: Die Acetyl- und Methylgruppen werden durch Friedel-Crafts-Acylierungs- bzw. Alkylierungsreaktionen eingeführt. Diese Reaktionen werden mit Acetylchlorid und Methyliodid in Gegenwart eines Lewis-Säure-Katalysators, wie z. B. Aluminiumchlorid, durchgeführt.

Anlagerung des Pyrazol-Restes: Der Pyrazol-Rest wird durch eine Kondensationsreaktion zwischen einem geeigneten Hydrazinderivat und einer 1,3-Dicarbonylverbindung eingeführt. Das resultierende Pyrazolderivat wird dann durch eine Amidbindungsbildungsreaktion an den Thiophenring gekoppelt.

Veresterung: Der letzte Schritt beinhaltet die Veresterung der Carbonsäuregruppe mit Ethanol in Gegenwart eines geeigneten Katalysators, wie z. B. Schwefelsäure oder p-Toluolsulfonsäure.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung des oben genannten Synthesewegs beinhalten, um die Ausbeute und Skalierbarkeit zu verbessern. Dies beinhaltet die Verwendung von kontinuierlichen Durchflussreaktoren, dem Hochdurchsatzscreening von Katalysatoren und Prozessintensivierungsverfahren, um die Reaktionseffizienz zu verbessern und die Produktionskosten zu senken.

Chemische Reaktionsanalyse

Reaktionstypen

Ethyl-5-Acetyl-4-methyl-2-{[4-(4-Nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophen-3-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Thiophenring und der Acetylgruppe, was zur Bildung von Sulfoxiden, Sulfonen und Carbonsäuren führt.

Reduktion: Reduktionsreaktionen können die Nitrogruppe am Pyrazol-Rest angreifen und diese in eine Aminogruppe umwandeln.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an verschiedenen Positionen am Thiophenring und am Pyrazol-Rest auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung werden häufig verwendet.

Substitution: Reagenzien für Substitutionsreaktionen sind Halogene, Alkylhalogenide und Nucleophile wie Amine und Thiole.

Hauptprodukte

Oxidation: Sulfoxide, Sulfone und Carbonsäuren.

Reduktion: Aminoderivate.

Substitution: Verschiedene substituierte Thiophen- und Pyrazolderivate.

Wissenschaftliche Forschungsanwendungen

Ethyl-5-Acetyl-4-methyl-2-{[4-(4-Nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophen-3-carboxylat hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als Pharmakophor bei der Entwicklung neuer Medikamente untersucht, insbesondere für ihre entzündungshemmenden, antimikrobiellen und krebshemmenden Aktivitäten.

Materialwissenschaft: Die einzigartigen elektronischen Eigenschaften von Thiophenderivaten machen diese Verbindung zu einem Kandidaten für die Verwendung in der organischen Elektronik, wie z. B. organischen Leuchtdioden (OLEDs) und organischen Photovoltaikzellen (OPVs).

Biologische Studien: Die Verbindung wird als Sonde in biochemischen Assays verwendet, um die Enzymaktivität, Protein-Ligand-Wechselwirkungen und zelluläre Signalwege zu untersuchen.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-5-Acetyl-4-methyl-2-{[4-(4-Nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophen-3-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die biologische Aktivität der Verbindung wird hauptsächlich auf ihre Fähigkeit zurückgeführt,:

Enzyme zu hemmen: Die Verbindung kann wichtige Enzyme hemmen, die an entzündlichen und mikrobiellen Wegen beteiligt sind, was zu einer verringerten Entzündung und mikrobiellen Vermehrung führt.

Rezeptoren zu modulieren: Sie kann an bestimmte Rezeptoren binden und deren Aktivität modulieren, wie z. B. G-Protein-gekoppelte Rezeptoren (GPCRs) und nukleäre Rezeptoren, was die zelluläre Signalübertragung und Genexpression beeinflusst.

Apoptose zu induzieren: Die Verbindung kann Apoptose in Krebszellen induzieren, indem sie pro-apoptotische Wege aktiviert und anti-apoptotische Proteine hemmt.

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL 5-ACETYL-4-METHYL-2-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce carbonyl groups to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the nitro group yields the corresponding amine.

Wissenschaftliche Forschungsanwendungen

ETHYL 5-ACETYL-4-METHYL-2-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

Materials Science: Thiophene derivatives are known for their electronic properties, making this compound useful in the development of organic semiconductors and conductive polymers.

Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Industrial Applications: Its stability and reactivity make it suitable for use in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of ETHYL 5-ACETYL-4-METHYL-2-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]THIOPHENE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl-5-Acetyl-4-methyl-2-{[4-(4-Nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophen-3-carboxylat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.

Ethyl-2-Amino-4-methyl-5-(4-nitrophenyl)thiophen-3-carboxylat: Diese Verbindung teilt die Thiophen- und Nitrogruppen, jedoch fehlt ihr der Pyrazol-Rest, was zu unterschiedlichen biologischen Aktivitäten und Anwendungen führt.

Methyl-6-Amino-4-isobutoxy-1H-indol-2-carboxylat: Obwohl strukturell unterschiedlich, zeigt diese Verbindung ebenfalls signifikante biologische Aktivitäten, insbesondere antivirale Eigenschaften.

1-(5-Fluor-3-phenyl-1H-indol-2-carbonyl)-4-methylthiosemikarbazid: Diese Verbindung hat eine ähnliche heterocyclische Struktur und ist für ihre antivirale Aktivität bekannt.

Die Einzigartigkeit von Ethyl-5-Acetyl-4-methyl-2-{[4-(4-Nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophen-3-carboxylat liegt in der Kombination aus Thiophen-, Pyrazol- und Nitrogruppen, die eindeutige elektronische und biologische Eigenschaften verleihen.

Eigenschaften

Molekularformel |

C17H20N4O6S |

|---|---|

Molekulargewicht |

408.4 g/mol |

IUPAC-Name |

ethyl 5-acetyl-4-methyl-2-[4-(4-nitropyrazol-1-yl)butanoylamino]thiophene-3-carboxylate |

InChI |

InChI=1S/C17H20N4O6S/c1-4-27-17(24)14-10(2)15(11(3)22)28-16(14)19-13(23)6-5-7-20-9-12(8-18-20)21(25)26/h8-9H,4-7H2,1-3H3,(H,19,23) |

InChI-Schlüssel |

JZUGJAODCFFTGC-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-(2-chlorophenyl)-3-({[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)propanoate](/img/structure/B11499436.png)

![1-(1-adamantyl)-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B11499438.png)

![5,5-di(6,8-dioxabicyclo[3.2.1]oct-2-yl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11499447.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11499449.png)

![5-(4-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B11499450.png)

![N-(4-fluorophenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11499458.png)

![3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-2-pentanoyl-5-phenylcyclohex-2-en-1-one](/img/structure/B11499464.png)

![1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-3-(pyridin-3-ylmethyl)-1H-indole](/img/structure/B11499474.png)

![7-(methoxymethyl)-3-(4-methylphenyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B11499476.png)

![ethyl N-({[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)phenylalaninate](/img/structure/B11499479.png)

![Benzyl 6-methyl-4-[4-(morpholin-4-yl)phenyl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11499487.png)

![2-(4-Methylbenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid](/img/structure/B11499502.png)

![7-(dipropylamino)-3-ethyl-5-(furan-2-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11499512.png)